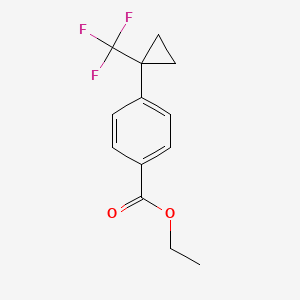
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzoate ester. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts such as Rhodium (II) complexes to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure consistency and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid.
Reduction: Formation of 4-(1-(trifluoromethyl)cyclopropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets within proteins. This can lead to modulation of enzymatic activity and receptor binding, influencing various biochemical pathways .
類似化合物との比較
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 4-(cyclopropyl)benzoate
- Ethyl 4-(1-(difluoromethyl)cyclopropyl)benzoate
Comparison: Ethyl 4-(1-(trifluoromethyl)cyclopropyl)benzoate stands out due to the presence of both the trifluoromethyl and cyclopropyl groups, which impart unique chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the cyclopropyl ring introduces strain and reactivity, making this compound particularly versatile in various applications .
特性
分子式 |
C13H13F3O2 |
|---|---|
分子量 |
258.24 g/mol |
IUPAC名 |
ethyl 4-[1-(trifluoromethyl)cyclopropyl]benzoate |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-11(17)9-3-5-10(6-4-9)12(7-8-12)13(14,15)16/h3-6H,2,7-8H2,1H3 |
InChIキー |
QJUURSALVNFUHC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
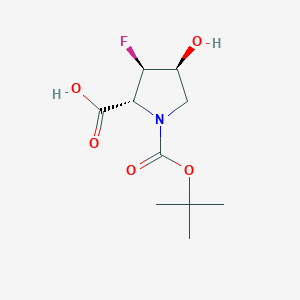
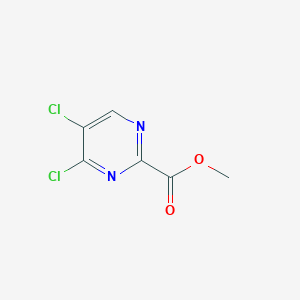
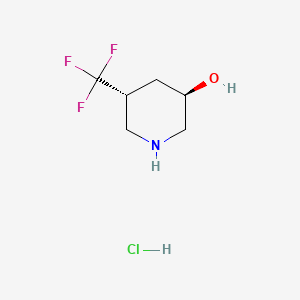

![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)


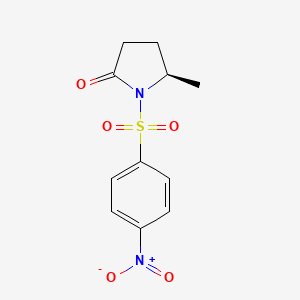


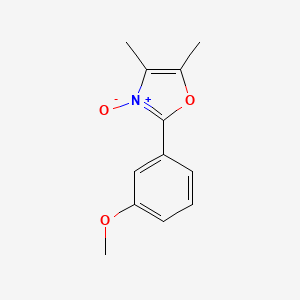
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)

